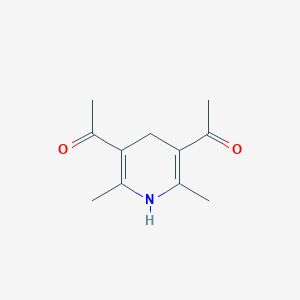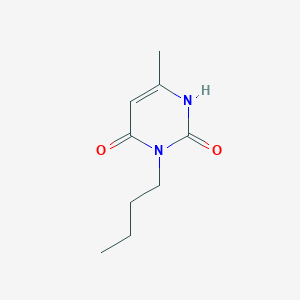
Dibenzo(a)perylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo(a)perylene (DB(a)P) is a polycyclic aromatic hydrocarbon (PAH) that is found in coal tar, cigarette smoke, and other combustion products. It is a potent mutagen and carcinogen that has been linked to the development of lung cancer, skin cancer, and other types of cancer. Despite its harmful effects, DB(a)P has also been found to have potential applications in scientific research.
Wirkmechanismus
DB(a)P is a potent carcinogen that acts by binding to DNA and causing mutations that can lead to cancer development. It also induces oxidative stress and inflammation, which can contribute to the development of cancer and other diseases.
Biochemische Und Physiologische Effekte
DB(a)P has been found to have a variety of biochemical and physiological effects on living organisms, including DNA damage, oxidative stress, inflammation, and immune system suppression. It has also been linked to the development of respiratory diseases and other health problems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DB(a)P in lab experiments is that it is a well-characterized compound that can be easily synthesized and purified. It is also a potent carcinogen that can be used to study the mechanisms of cancer development. However, one limitation of using DB(a)P in lab experiments is that it is highly toxic and must be handled with care to avoid exposure.
Zukünftige Richtungen
There are several future directions for research on DB(a)P, including studies on its effects on human health and the environment, the development of new methods for synthesizing and purifying DB(a)P, and the identification of new applications for DB(a)P in scientific research. Additionally, there is a need for further research on the mechanisms of action of DB(a)P and its potential role in the development of cancer and other diseases.
Synthesemethoden
DB(a)P can be synthesized by several methods, including the pyrolysis of coal tar, the combustion of organic matter, and the chemical synthesis of its precursor compounds. The most common method for synthesizing DB(a)P is through the pyrolysis of coal tar, which yields a mixture of Dibenzo(a)perylenes that can be separated and purified using various techniques such as chromatography.
Wissenschaftliche Forschungsanwendungen
DB(a)P has been used in a variety of scientific research applications, including studies on the mechanisms of cancer development, DNA damage and repair, and environmental pollution. One of the most significant applications of DB(a)P in scientific research is its use as a model compound for studying the effects of Dibenzo(a)perylenes on human health and the environment.
Eigenschaften
CAS-Nummer |
191-87-7 |
|---|---|
Produktname |
Dibenzo(a)perylene |
Molekularformel |
C28H16 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15(27),16,18,20,22,24-tetradecaene |
InChI |
InChI=1S/C28H16/c1-3-11-21-17(7-1)15-19-9-5-14-24-25(19)27(21)23-13-6-10-20-16-18-8-2-4-12-22(18)28(24)26(20)23/h1-16H |
InChI-Schlüssel |
GCANSAYVHQONFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=CC7=CC=CC=C7C4=C65 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=CC7=CC=CC=C7C4=C65 |
Andere CAS-Nummern |
191-87-7 |
Synonyme |
Dibenzo[a,j]perylene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




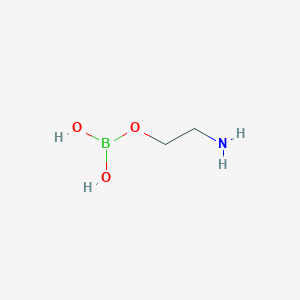
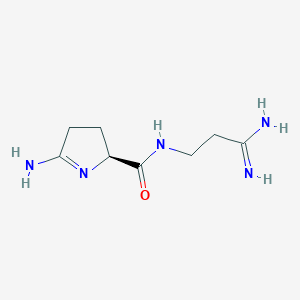
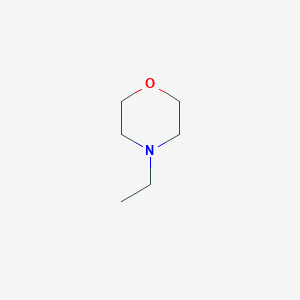

![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)
